2,4-Dibromo-6-methylpyridine
Overview
Description
2,4-Dibromo-6-methylpyridine is a heterocyclic organic compound . It is used in the synthesis of various pharmaceuticals and as a material in optoelectronics .
Synthesis Analysis
The synthesis of 2,4-Dibromo-6-methylpyridine involves several steps. One method involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours. The mixture is then cooled in ice, carefully water is added, and then the mixture is alkalized with 2M sodium hydroxide solution and extracted with dichloromethane . Another method involves an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .Molecular Structure Analysis
The molecular weight of 2,4-Dibromo-6-methylpyridine is 250.92 . The IUPAC name is 2,4-dibromo-6-methylpyridine and the InChI code is 1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 .Chemical Reactions Analysis
2,4-Dibromo-6-methylpyridine is used in various chemical reactions. For instance, it is used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine . It is also used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .Physical And Chemical Properties Analysis
2,4-Dibromo-6-methylpyridine is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Characterization
2,4-Dibromo-6-methylpyridine is utilized in the synthesis of complex compounds. For instance, it's used in the preparation of 4,4'-Dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an important intermediate for the synthesis of bi-functional chelates. These chelates have potential applications in solid phase time resolved fluoroimmunoassay, highlighting the compound's role in biochemical applications (李云辉 et al., 2010).
Organic Chemistry and Catalysis
In organic chemistry, 2,4-Dibromo-6-methylpyridine is involved in regioselective Suzuki cross-coupling reactions. This process allows for the creation of 4-bromo-2-carbon substituted pyridines under palladium catalysis, demonstrating its significance in synthetic chemistry (Cristina Sicre et al., 2006).
Material Science and Catalysis
The compound is also relevant in the field of material science and catalysis. Terpyridines, a related class of compounds, have applications ranging from materials science to organometallic catalysis. These applications include photovoltaics, DNA intercalation, and various organic transformations, highlighting the potential utility of related pyridine compounds in diverse scientific fields (A. Winter et al., 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2,4-dibromo-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIQGMJOZQYBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505458 | |
Record name | 2,4-Dibromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methylpyridine | |
CAS RN |
79055-52-0 | |
Record name | 2,4-Dibromo-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79055-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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